N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
Beschreibung
N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridinone core substituted with a 4-fluoro-3-nitrophenyl carboxamide group and a 2-fluorophenyl methoxy moiety.
Eigenschaften
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O5/c20-15-6-2-1-4-12(15)11-29-23-9-3-5-14(19(23)26)18(25)22-13-7-8-16(21)17(10-13)24(27)28/h1-10H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNLYHUENGBYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of hydrogen atoms with fluorine.
Carboxamidation: Formation of the carboxamide group through reactions with amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as flow microreactors can be employed to enhance the efficiency and sustainability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or fluorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Pharmacological Comparison
*Inference based on nitro group’s hydrophobicity.
Structural and Functional Insights
- Substituent Effects on Potency: BMS-777607’s 3-chloro and 2-amino pyridine substitutions enhance Met kinase inhibition (IC50 <10 nM) by optimizing steric and electronic interactions with the ATP-binding pocket . D-11’s dimethylpyridinone and pyrrole groups suggest a divergent target profile, possibly prioritizing metabolic stability over kinase potency .
- Solubility and Bioavailability: BMS-777607’s 4-ethoxy group improves aqueous solubility, critical for oral bioavailability .
Selectivity and Safety :
Research Findings and Clinical Implications
- BMS-777607: Achieved complete tumor stasis in Met-dependent xenograft models via oral administration, supported by favorable pharmacokinetics (e.g., half-life, bioavailability) .
- However, the nitro group may pose challenges in toxicity and solubility, requiring structural optimization.
Biologische Aktivität
N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide. It features a complex structure that includes:
- Fluorine and nitro substituents : These groups may enhance the compound's binding affinity to biological targets.
- Dihydropyridine core : This structural motif is often associated with various pharmacological activities.
The mechanism by which N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its biological effects is primarily through interaction with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. The presence of fluorine and nitro groups can influence the compound's lipophilicity and electronic properties, potentially enhancing its bioactivity.
Anticancer Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, one study reported that a related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration . This suggests that the compound may inhibit tumor growth through selective targeting of cancer cell pathways.
Antioxidant and Anti-inflammatory Properties
Docking studies have shown that compounds with similar structures possess excellent antioxidant and anti-inflammatory properties . These activities are crucial for mitigating oxidative stress and inflammation, which are underlying factors in various chronic diseases.
Case Studies
Several studies have explored the biological activity of related compounds:
- Met Kinase Inhibition : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors. These compounds showed improved enzyme potency and selectivity due to strategic substitutions on their structure .
- In Vivo Efficacy : One analogue demonstrated significant in vivo efficacy with favorable pharmacokinetic profiles, leading to its advancement into phase I clinical trials .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H13F2N3O4 |
| Molar Mass | 389.42 g/mol |
| CAS Number | [Not available] |
| Biological Activities | Anticancer, Antioxidant |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yields?
Methodological Answer: A robust synthesis begins with the condensation of 1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 4-fluoro-3-nitroaniline, using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen. Optimization involves:
- Temperature control : Maintain 0–5°C during activation to minimize side reactions.
- Solvent selection : Use DMF for solubility but switch to THF for purification to reduce polar impurities.
- Stoichiometry : A 1.2:1 molar ratio of carboxy component to amine ensures complete conversion .
Post-synthesis, monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity by HPLC (C18 column, 70:30 acetonitrile/water).
Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Dissolve the compound in deuterated DMSO to enhance solubility. Assign peaks by comparing to analogous dihydropyridines:
- The 2-oxo group appears as a deshielded carbonyl carbon (~165–170 ppm in ¹³C NMR).
- Aromatic protons from fluorophenyl groups show splitting patterns (e.g., doublet of doublets) due to J-coupling with fluorine .
- IR : Focus on key functional groups:
- Stretch at ~1680 cm⁻¹ confirms the carboxamide C=O.
- Nitro group vibrations appear at ~1520 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric).
- Fluorescence spectroscopy : Use λex = 280 nm (if applicable) to detect π→π* transitions in the dihydropyridine core .
Advanced Research Questions
Q. What methodologies are effective for X-ray crystallographic analysis of dihydropyridine derivatives, and how can SHELX software address challenges in structural refinement?
Methodological Answer: For crystallography:
- Crystal growth : Use vapor diffusion (e.g., dichloromethane layered with hexane) to obtain single crystals.
- Data collection : Employ a synchrotron source for high-resolution data (<1.0 Å) to resolve fluorine positions, which have low electron density.
- Refinement in SHELXL :
Q. How can researchers analyze the kinase inhibitory activity of this compound, and what experimental models are appropriate for validating selectivity?
Methodological Answer:
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., Met, EGFR, VEGFR) using in vitro ADP-Glo™ assays. Prioritize kinases with conserved ATP-binding pockets.
- Cellular models :
- Structural insights : Perform molecular docking (e.g., AutoDock Vina) using PDB structures (e.g., 3LQ8 for Met) to identify key interactions (e.g., hydrogen bonds with hinge residues).
Q. How should contradictory data in fluorescence emission studies (e.g., intensity variations under different solvents) be resolved?
Methodological Answer:
- Solvent polarity effects : Test emission in solvents with varying dielectric constants (e.g., cyclohexane, DMSO). A red shift in polar solvents suggests intramolecular charge transfer.
- Quenching analysis : Add incremental amounts of nitrobenzene (static quencher) to assess collisional vs. static quenching mechanisms.
- Quantum yield calculation : Use fluorescein in 0.1 M NaOH (ΦF = 0.95) as a reference. Correct for solvent refractive indices and instrument response .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational predictions and experimental binding affinities in kinase inhibition studies?
Methodological Answer:
- Force field limitations : Re-run docking with OPLS4 or CHARMM36 to better model fluorine’s van der Waals radius.
- Solvation effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions in the ATP pocket.
- Experimental validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (kon/koff) and compare to docking scores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
